Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 1248719-87-0
VCID: VC2851645
InChI: InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3
SMILES: CCOC(=O)C(C1=CC(=C(C=C1)F)F)O
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate

CAS No.: 1248719-87-0

Cat. No.: VC2851645

Molecular Formula: C10H10F2O3

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate - 1248719-87-0

Specification

CAS No. 1248719-87-0
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
IUPAC Name ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3
Standard InChI Key AGBLMWRLLTXJSX-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC(=C(C=C1)F)F)O
Canonical SMILES CCOC(=O)C(C1=CC(=C(C=C1)F)F)O

Introduction

Chemical Identity and Structure

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a fluorinated organic compound that belongs to the class of phenylacetic acid derivatives. Its structure consists of a 3,4-difluorophenyl ring connected to a hydroxyacetate group, which includes both hydroxyl and ester functionalities. The compound is registered under CAS number 1248719-87-0 and possesses the molecular formula C₁₀H₁₀F₂O₃ . Its molecular weight is calculated at 216.18 g/mol based on its atomic composition . The dual fluorine substitution pattern on the phenyl ring gives this compound distinct chemical properties that differentiate it from similar non-fluorinated analogs.

Molecular Properties

The molecular properties of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate are summarized in the following table:

PropertyValue
CAS Number1248719-87-0
Molecular FormulaC₁₀H₁₀F₂O₃
Molecular Weight216.18 g/mol
Commercial PurityNot Less Than 98%
Chemical ClassificationEster, Halide
Functional GroupsEster, Hydroxyl, Difluorophenyl

The presence of two fluorine atoms in the 3,4-positions of the phenyl ring increases the compound's lipophilicity, potentially enhancing its membrane permeability when used in biological applications. These fluorine substituents also alter the electronic properties of the aromatic ring, affecting its reactivity and stability compared to non-fluorinated analogs.

Synthetic Methodology

The synthesis of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate typically involves a carefully controlled chemical process. According to established literature, the synthesis commonly proceeds through the reaction of 3,4-difluorophenylacetic acid with ethyl chloroformate under specific reaction conditions. This synthetic pathway requires:

  • An inert atmosphere (typically nitrogen)

  • Appropriate solvent selection (commonly dichloromethane)

  • Controlled temperature conditions

  • Specific catalysts or reagents to promote the reaction

  • Purification techniques to achieve high-purity product (≥98%)

The synthetic approach must be carefully executed to ensure proper formation of the hydroxy ester functionality while maintaining the integrity of the difluorophenyl group. Alternative synthetic routes may exist, potentially employing different starting materials or reaction conditions, but the literature primarily documents the method described above.

Chemical Reactivity and Classification

Functional Group Analysis

Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate possesses multiple functional groups that contribute to its chemical behavior:

  • Ester group: Contributes to reactions typical of esters, including hydrolysis, transesterification, and reduction

  • Hydroxyl group: Provides opportunities for oxidation, substitution, and elimination reactions

  • Difluorophenyl group: The presence of fluorine atoms affects the electronic distribution within the aromatic ring

These functional groups allow the compound to participate in various chemical transformations, making it versatile in organic synthesis applications. The compound is classified as both an ester (due to the hydroxyacetate moiety) and a halide (due to the fluorine-containing aromatic ring) .

Structure-Reactivity Relationships

The specific arrangement of functional groups in Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate influences its chemical reactivity. The hydroxyl group adjacent to the ester functionality creates a structural motif that can participate in intramolecular interactions. The difluorophenyl group, with its electron-withdrawing properties, affects the electron density distribution throughout the molecule, potentially altering reaction rates and selectivity compared to non-fluorinated analogs.

Current Research Status and Future Directions

Research on Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate continues to evolve, with ongoing investigations focused on expanding understanding of its properties and potential applications. Current research efforts are directed toward:

  • Elucidating detailed mechanisms of biological activity

  • Developing improved synthetic methodologies for more efficient production

  • Exploring structure-activity relationships with related compounds

  • Identifying novel applications in drug discovery and development

The compound's unique structural features make it a valuable subject for continued research in medicinal chemistry, organic synthesis, and chemical biology.

Challenges and Opportunities

Several challenges and opportunities exist in the research landscape surrounding Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate:

ChallengesOpportunities
Limited detailed toxicological dataDevelopment of comprehensive safety profiles
Optimization of synthetic efficiencyNovel synthetic routes with improved yields
Understanding specific mechanisms of actionTargeted drug design based on structural insights
Scaling production for broader applicationsIndustrial-scale synthesis methodologies

Addressing these challenges presents significant opportunities for advancing knowledge and applications related to this compound.

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